

physical and chemical properties of 3,5-Dichlorotoluene

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Compound of Interest

Compound Name: 3,5-Dichlorotoluene

Cat. No.: B1293413

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An In-depth Technical Guide to 3,5-Dichlorotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichlorotoluene, with the chemical formula C₇H₆Cl₂, is a halogenated aromatic hydrocarbon that serves as a significant intermediate in the synthesis of a variety of organic molecules.[1] Its specific substitution pattern, with two chlorine atoms meta to the methyl group, presents unique challenges and opportunities in synthetic chemistry. Unlike many of its isomers, **3,5-dichlorotoluene** is not readily produced by the direct chlorination of toluene, necessitating specialized synthetic routes.[1][2] This compound is a colorless to white solid at room temperature and finds applications in the pharmaceutical, agrochemical, and dye industries.[1] Notably, it is a key precursor in the production of the herbicide propyzamide.[1][2] This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and analytical methodologies.

Physical and Chemical Properties

The physical and chemical properties of **3,5-Dichlorotoluene** are summarized in the tables below, providing a concise reference for laboratory and industrial applications.



General and Physical Properties

Property Property	Value	Reference
CAS Number	25186-47-4	[3][4][5]
Molecular Formula	C7H6Cl2	[3][5]
Molecular Weight	161.03 g/mol	[5][6]
Appearance	White to off-white solid, or colorless liquid	[2][3][7]
Melting Point	26 °C	[4][7][8]
Boiling Point	203.4 °C at 760 mmHg	[4][7][9]
Density	1.242 g/cm ³	[4][7]
Flash Point	79.2 °C	[4][9]
Vapor Pressure	0.397 mmHg at 25°C	[4]
Refractive Index	1.543	[4]
Solubility	Sparingly soluble in water; Soluble in chloroform, methanol	[3][7][10]
LogP (Octanol/Water Partition Coefficient)	3.99	[8]

Computed Properties



Property	Value	Reference
IUPAC Name	1,3-dichloro-5-methylbenzene	[5]
InChI	InChI=1S/C7H6Cl2/c1-5-2- 6(8)4-7(9)3-5/h2-4H,1H3	[5]
InChIKey	RYMMNSVHOKXTNN- UHFFFAOYSA-N	[5]
Canonical SMILES	CC1=CC(=CC(=C1)Cl)Cl	[3]
Topological Polar Surface Area	0 Ų	[3]
Heavy Atom Count	9	[3]
Covalently-Bonded Unit Count	1	[3]

Reactivity and Chemical Behavior

The chemical reactivity of **3,5-dichlorotoluene** is primarily influenced by the interplay between the activating methyl group and the deactivating, meta-directing chlorine atoms.

Oxidation of the Methyl Group: The methyl group is susceptible to oxidation, which can yield valuable derivatives such as 3,5-dichlorobenzaldehyde and 3,5-dichlorobenzoic acid.[1] This transformation is a critical step in the synthesis of various fine chemicals. Common oxidizing agents for this reaction include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). [1]

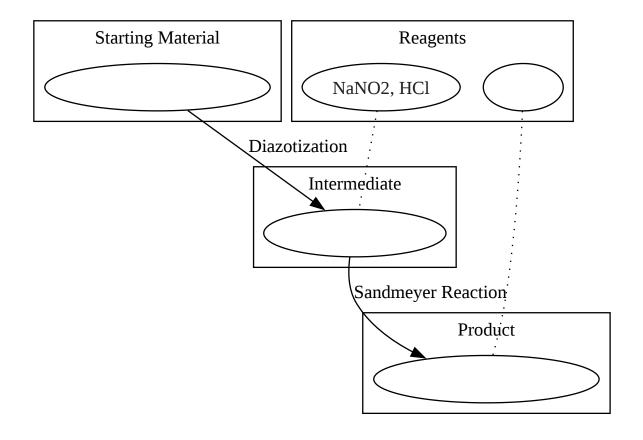
Electrophilic Aromatic Substitution: The two chlorine atoms are electron-withdrawing and deactivating, which slows down electrophilic aromatic substitution reactions on the benzene ring.[1] These groups direct incoming electrophiles to the positions meta to themselves, which are the ortho and para positions relative to the methyl group.[1]

Suzuki-Miyaura Coupling: As a halogenated aromatic compound, **3,5-dichlorotoluene** can participate in cross-coupling reactions. While aryl chlorides generally require more active catalyst systems compared to their bromide or iodide counterparts, they can be used as electrophilic partners in Suzuki-Miyaura coupling to form C-C bonds.[1]



Synthesis and Manufacturing

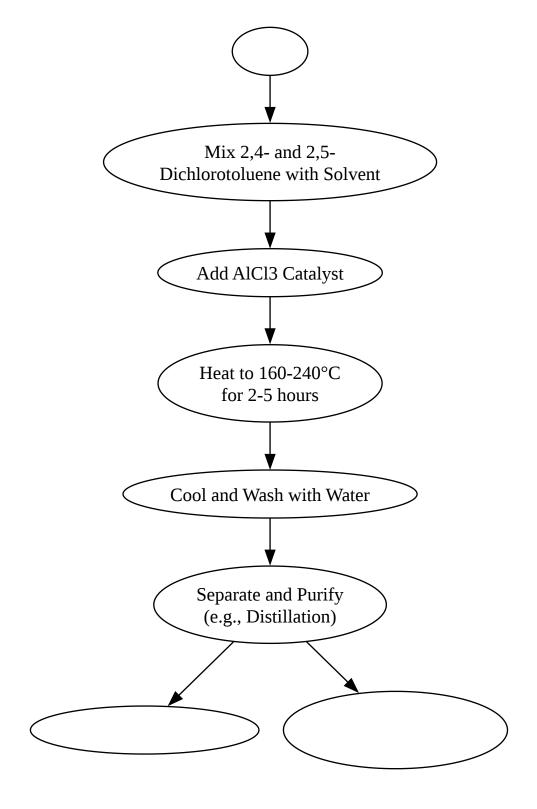
The synthesis of **3,5-dichlorotoluene** is challenging due to the ortho-, para-directing nature of the methyl group, which makes direct substitution at the meta-positions difficult.[1] Consequently, indirect and specialized methods are employed.



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Isomerization of Dichlorotoluenes: A common industrial method involves the isomerization of other dichlorotoluene isomers, such as 2,4- and 2,5-dichlorotoluene.[1][11] This process is typically carried out at elevated temperatures in the presence of a Lewis acid catalyst like aluminum chloride (AICl₃).[11][12]





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Experimental Protocols Synthesis of 3,5-Dichlorotoluene via Isomerization



This protocol is based on the method described in patent CN114988982A.[11]

Materials:

- Mixture of 2,4-dichlorotoluene and 2,5-dichlorotoluene
- o-Dichlorobenzene (solvent)
- Aluminum chloride (AlCl₃, catalyst)
- Water
- Reaction kettle equipped with stirrer and heating system
- Separatory funnel
- Distillation apparatus

Procedure:

- Charge the reaction kettle with a 1:1 mass ratio of the dichlorotoluene isomer mixture and odichlorobenzene.
- · Stir the mixture to ensure homogeneity.
- Heat the mixture to the reaction temperature (160-240°C).
- Once the desired temperature is reached, add the AlCl₃ catalyst (3-8% of the raw material mass).
- Maintain the reaction at this temperature with continuous stirring for 2-5 hours.
- After the reaction is complete, cool the mixture.
- Transfer the reaction mixture to a separatory funnel and wash with water to remove the catalyst and other water-soluble impurities.
- Separate the organic layer, which contains the crude 3,5-dichlorotoluene.



• Purify the crude product by distillation to obtain pure **3,5-dichlorotoluene**.

Oxidation of 3,5-Dichlorotoluene to 3,5-Dichlorobenzaldehyde

This protocol is based on the method described in patent CN106588606A.[13]

Materials:

- 3,5-Dichlorotoluene
- Cobalt acetate (catalyst)
- Sodium molybdate (catalyst)
- Sodium bromide (catalyst)
- Hydrogen peroxide (H₂O₂, oxidant)
- Acetic acid (solvent)
- · Tube reactor with continuous heating
- Constant flow pumps
- Dichloromethane (for quenching)
- Gas chromatograph (GC) for analysis

Procedure:

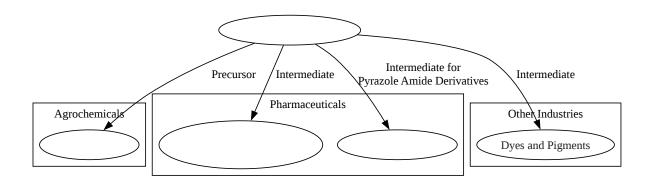
- Prepare a solution of cobalt acetate and sodium molybdate in a mixture of 3,5dichlorotoluene and acetic acid.
- Prepare a separate solution of sodium bromide in aqueous hydrogen peroxide and acetic acid.



- Using constant flow pumps, inject the two solutions into a continuously heated tube reactor at specified flow rates. The molar ratio of H₂O₂ to **3,5-dichlorotoluene** should be approximately 2:1.
- Maintain the reaction temperature in the tube reactor between 105-130°C with a residence time of 600-1800 seconds.
- Cool the exiting reaction mixture to 0°C.
- · Quench the reaction with dichloromethane.
- Analyze the product mixture using gas chromatography to determine the conversion of 3,5-dichlorotoluene and the yield of 3,5-dichlorobenzaldehyde.

Applications in Synthesis

3,5-Dichlorotoluene is a valuable building block in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.



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Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:



- ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons and signals in the aromatic region corresponding to the three protons on the benzene ring.
- ¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbon and the six aromatic carbons, with the carbons attached to chlorine atoms being significantly downfield. PubChem provides access to ¹³C NMR spectral data.[5]

Mass Spectrometry (MS):

• The mass spectrum of **3,5-dichlorotoluene** will exhibit a molecular ion peak (M⁺) and characteristic isotopic peaks (M+2, M+4) due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The base peak is often observed at m/z 125, corresponding to the loss of a chlorine atom.[5]

Infrared (IR) Spectroscopy:

• The IR spectrum will show characteristic C-H stretching vibrations for the aromatic ring and the methyl group, C=C stretching for the aromatic ring, and strong C-Cl stretching vibrations in the fingerprint region. Vapor phase IR spectra are available in public databases.[5]

Safety and Handling

3,5-Dichlorotoluene is considered harmful and an irritant.[3][5] It may cause skin and eye irritation.[3] Inhalation and ingestion should be avoided.[3] It is also harmful to aquatic life.[3] When handling this chemical, appropriate personal protective equipment, such as gloves and safety glasses, should be worn. It should be stored in a cool, dry, and well-ventilated area.[7] Upon heating to decomposition, it may emit toxic fumes.[3]

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